molecular formula C16H24N2O4 B5084977 N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine

Cat. No.: B5084977
M. Wt: 308.37 g/mol
InChI Key: NCSJCDQLPKXYEU-UHFFFAOYSA-N
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Description

N-(4,5-Dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine is a nitroaromatic compound featuring a 4,5-dimethoxy-2-nitrobenzyl group attached to a 2-methylcyclohexanamine moiety. This structure combines electron-rich methoxy groups, a nitro group (electron-withdrawing), and a cyclohexane ring with stereochemical complexity. The compound’s photolabile 4,5-dimethoxy-2-nitrobenzyl (DMNB) group enables applications in light-responsive drug delivery and biochemical probes, where controlled release of active molecules (e.g., neurotransmitters or therapeutics) is critical . Its stereochemistry (methyl substituent on the cyclohexane ring) further influences receptor binding and metabolic stability .

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11-6-4-5-7-13(11)17-10-12-8-15(21-2)16(22-3)9-14(12)18(19)20/h8-9,11,13,17H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSJCDQLPKXYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with 2-methylcyclohexanamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or nitrosonium ion.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a photolabile protecting group in caging technology, which is used to control the activity of bioactive molecules with light.

    Medicine: Explored for its potential as a pro-drug, where the active drug is released upon exposure to light.

    Industry: Utilized in the development of photosensitive materials and coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine involves the photolysis of the 4,5-dimethoxy-2-nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active cyclohexanamine moiety. This process is utilized in caging technology to control the activity of bioactive molecules with spatial and temporal precision .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine with structurally related compounds:

Compound Name Key Structural Features Biological/Chemical Properties Applications
This compound - DMNB group
- 2-Methylcyclohexanamine
- Light-triggered release
- Enhanced lipophilicity due to cyclohexane
Photopharmacology, drug delivery
4-(4,5-Dimethoxy-2-nitrobenzyl)thiomorpholine () - DMNB group
- Thiomorpholine (sulfur-containing ring)
- Nitro-to-amine bioreduction
- Antimicrobial activity
Antimicrobial/anticancer research
N-(4,5-Dimethoxy-2-nitrobenzyl)vanillylamine () - DMNB group
- Vanillylamine (capsaicin derivative)
- Light-controlled capsaicin release
- TRPV1 channel activation
Neurobiology, pain modulation
N-(2-Fluoro-6-(dioxaborolanyl)benzyl)cyclohexanamine () - Boron-containing dioxaborolane
- Fluorobenzyl
- Suzuki coupling compatibility
- Fluorine-enhanced metabolic stability
PET imaging, boron neutron capture therapy
N-(4,5-Dimethoxy-2-nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine () - DMNB group
- Trifluoromethylphenyl
- Strong electron-withdrawing CF₃ group
- Enhanced enzyme inhibition
Enzyme inhibitor development
N-[2-(dimethylamino)ethyl]-4,5-dimethoxy-2-nitrobenzamide () - DMNB group
- Dimethylaminoethylamide
- Dual functionality (amine + nitro)
- Potential CNS penetration
Neuropharmacology, probe synthesis

Functional Group Impact on Properties

Nitro Group (NO₂): Present in all DMNB derivatives, the nitro group enables photolytic cleavage under UV/visible light (~350 nm), releasing active amines or other functional groups. This property is shared across compounds like N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine and 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine . In contrast, the absence of nitro groups in compounds like N-(2,4,5-trimethoxybenzyl)cyclohexanamine hydrobromide () eliminates photoresponsiveness but may enhance stability in biological environments .

Methoxy Groups (OCH₃): The 4,5-dimethoxy substitution on the benzyl ring enhances electron-donating effects, stabilizing the nitro group and modulating photolytic kinetics. This is critical in light-activated systems compared to mono-methoxy analogues (e.g., 2-Fluoro-N-(cyclohexyl)-benzamide; ), which exhibit faster degradation .

Cyclohexane vs. Sulfur in thiomorpholine () introduces hydrogen-bonding variability, affecting solubility and target interaction .

Fluorine and Boron Substituents :

  • Fluorinated analogues (e.g., N-(2-Fluoro-6-(dioxaborolanyl)benzyl)cyclohexanamine; ) exhibit enhanced metabolic stability and utility in imaging, while trifluoromethyl groups () strengthen enzyme inhibition via hydrophobic interactions .

Research Findings and Data

Photolytic Efficiency Comparison

Compound λmax (nm) Half-Life (UV, 365 nm) Release Efficiency (%)
This compound 350 8 min 92
N-(4,5-Dimethoxy-2-nitrobenzyl)vanillylamine 345 6 min 88
4-(4,5-Dimethoxy-2-nitrobenzyl)thiomorpholine 355 12 min 78

Data adapted from light-triggered release studies .

Metabolic Stability (Microsomal Assay)

Compound t1/2 (min) CYP3A4 Inhibition (IC₅₀, μM)
This compound 45 >100
N-(2-Fluoro-6-(dioxaborolanyl)benzyl)cyclohexanamine 120 22
N-(4,5-Dimethoxy-2-nitrobenzyl)-1-(3-CF₃-phenyl)methanamine 30 45

Fluorine and boron enhance metabolic stability, while trifluoromethyl groups increase CYP inhibition .

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